molecular formula C9H13NO B060421 1-(2-(Aminomethyl)phenyl)ethanol CAS No. 182963-65-1

1-(2-(Aminomethyl)phenyl)ethanol

Cat. No.: B060421
CAS No.: 182963-65-1
M. Wt: 151.21 g/mol
InChI Key: KPURZDPKEGBNFL-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenylethanol, featuring an amino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-hydroxyacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of 1-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-[2-(Aminomethyl)phenyl]ethanol can be compared with similar compounds such as:

Uniqueness: 1-[2-(Aminomethyl)phenyl]ethanol stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

Properties

CAS No.

182963-65-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]ethanol

InChI

InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3

InChI Key

KPURZDPKEGBNFL-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1CN)O

Canonical SMILES

CC(C1=CC=CC=C1CN)O

Synonyms

Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI)

Origin of Product

United States

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